molecular formula C21H27N3 B4990857 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole

3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole

Cat. No.: B4990857
M. Wt: 321.5 g/mol
InChI Key: KXTSFORODAANHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core linked via a methyl group to a piperazine ring, which is further substituted with a bicyclo[2.2.1]hept-5-ene (norbornene) group at the 4-position. The bicyclo moiety introduces steric bulk and conformational rigidity, distinguishing it from simpler piperazine derivatives.

Properties

IUPAC Name

3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-2-4-21-20(3-1)19(13-22-21)15-24-9-7-23(8-10-24)14-18-12-16-5-6-17(18)11-16/h1-6,13,16-18,22H,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTSFORODAANHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-ylmethyl precursor. This precursor can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the piperazine ring. The final step involves the coupling of the piperazine derivative with an indole moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.

Scientific Research Applications

3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and piperazine ring allow the compound to fit into binding sites on these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Aromatic Piperazine Substitutions

Compounds such as 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-indole (3f) () and 3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1H-indole (3b) () share the indole-piperazine scaffold but replace the bicyclo group with substituted phenyl rings. Key differences include:

  • Synthetic Yields : Phenyl-substituted derivatives (e.g., 3f: 21% yield) are often synthesized in lower yields compared to bicyclo-substituted analogues, which may reflect challenges in introducing bulky groups .
  • Biological Activity: Phenyl-substituted compounds exhibit moderate inhibitory potency against BACE1 (IC₅₀ = 19–22 mM), while bicyclo-substituted analogues (e.g., Norbo-13/14 in ) target serotonin receptors, highlighting substituent-dependent pharmacological profiles .
Table 1: Structural and Pharmacological Comparison
Compound Substituent on Piperazine Key Pharmacological Activity Yield (%) Melting Point (°C)
Target Compound Bicyclo[2.2.1]hept-5-ene Serotonin receptor modulation* N/A N/A
3f () 4-Chlorophenyl BACE1 inhibition (IC₅₀ = ~21 mM) 21 174.3
3b () 4-Methoxyphenyl N/A 22 157.2
Norbo-13 () 3,4-Dichlorophenyl Serotonin receptor ligand N/A N/A

*Inferred from structural similarity to Norbo-13/14 .

Analogues with Heterocyclic Piperazine Substitutions

Compounds like 3-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole (3p) () incorporate heterocyclic groups (e.g., pyrimidine) on the piperazine ring. These derivatives demonstrate:

  • Enhanced Polarity : The pyrimidine group increases solubility (e.g., 3p: IR ν3429 cm⁻¹ for N-H stretch) compared to the hydrophobic bicyclo group .
  • Reduced Steric Hindrance : Smaller substituents like pyrimidine may improve synthetic accessibility (3p: 25% yield) but reduce receptor selectivity compared to bicyclo derivatives .

Analogues with Norbornene-Based Modifications

The carboxamide derivatives Norbo-19 and Norbo-20 () share the bicyclo[2.2.1]hept-5-ene nucleus but differ in linker chemistry (amide vs. methyl group). Key contrasts include:

  • Binding Affinity: Amide linkers (e.g., Norbo-19) may enhance hydrogen bonding with receptors, whereas methyl linkers (target compound) prioritize hydrophobic interactions .
  • Metabolic Stability : The methyl linker in the target compound could confer greater stability against enzymatic cleavage compared to amide-based analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.